2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride
Description
IUPAC Nomenclature Analysis and Stereochemical Descriptors
The IUPAC name of the compound reflects its bicyclic imidazolidinium core and substituent arrangement. The parent structure is a 4,5-dihydroimidazol-1-ium ring, fused with a second imidazolidine moiety. Key features include:
- 1,3-Dimethyl groups on both rings, denoted by the prefixes "1,3-dimethyl" for each imidazolidine unit.
- 4,5-Diphenyl substituents on both rings, specified as "4,5-diphenyl" to indicate their positions.
- A ylideneamino bridge (-N=CH-) connecting the two rings at position 2 of the imidazolidin-2-ylidene group.
- A chloride counterion balancing the positive charge on the imidazolidinium nitrogen.
The full name adheres to IUPAC Rule RB-4.3 for fused ring systems and Rule IR-9.4 for ylidene substituents. Stereochemical descriptors are absent due to the compound’s planar geometry and lack of chiral centers, as confirmed by X-ray crystallography of analogous imidazolidinium salts.
Table 1: Substituent Positions and IUPAC Descriptors
| Component | Substituent Positions | IUPAC Prefix |
|---|---|---|
| First ring | 1,3 | 1,3-dimethyl |
| First ring | 4,5 | 4,5-diphenyl |
| Second ring | 1,3 | 1,3-dimethyl |
| Second ring | 4,5 | 4,5-diphenyl |
| Bridge | 2 | (imidazolidin-2-ylidene)amino |
Positional Isomerism in Polyimidazolidinium Systems
Positional isomerism arises from variations in substituent placement on the imidazolidinium core. For this compound, potential isomers include:
- Methyl group relocation : Moving a methyl group from N1/N3 to C4/C5 would create isomers with distinct electronic environments, altering stability and reactivity.
- Phenyl group redistribution : Shifting phenyl groups to adjacent carbons (e.g., 3,4-diphenyl instead of 4,5-diphenyl) modifies π-stacking interactions, as demonstrated in studies of related imidazolium salts.
Table 2: Representative Positional Isomers
Quantum mechanical analyses reveal that the 4,5-diphenyl configuration optimizes steric bulk distribution, minimizing non-bonded interactions between phenyl rings.
Structural Relationship to N-Heterocyclic Carbene (NHC) Precursors
The compound serves as a precursor to a bis-NHC ligand due to its imidazolidinium chloride framework. Key structural connections include:
- Deprotonation potential : The acidic C2 hydrogen (pKa ~18–22 in similar salts) can be abstracted to generate a stabilized carbene at the ylidene position.
- Electronic tuning : The 1,3-dimethyl and 4,5-diphenyl groups enhance carbene stability through inductive and resonance effects, respectively.
Table 3: Comparison with Common NHC Precursors
Synthetic routes to such precursors often involve cyclization of 1,4-diazabutadienes with formaldehyde derivatives, as reported for analogous imidazolium chlorides. The fused bicyclic architecture of this compound may enable chelating NHC behavior in transition metal complexes, though catalytic applications remain unexplored.
Properties
Molecular Formula |
C34H36ClN5 |
|---|---|
Molecular Weight |
550.1 g/mol |
IUPAC Name |
N-(1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium-2-yl)-1,3-dimethyl-4,5-diphenylimidazolidin-2-imine;chloride |
InChI |
InChI=1S/C34H36N5.ClH/c1-36-29(25-17-9-5-10-18-25)30(26-19-11-6-12-20-26)37(2)33(36)35-34-38(3)31(27-21-13-7-14-22-27)32(39(34)4)28-23-15-8-16-24-28;/h5-24,29-32H,1-4H3;1H/q+1;/p-1 |
InChI Key |
CVYATYGJOLWHQJ-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(C(N(C1=NC2=[N+](C(C(N2C)C3=CC=CC=C3)C4=CC=CC=C4)C)C)C5=CC=CC=C5)C6=CC=CC=C6.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Core Imidazolidine Ring Formation
The foundational step involves constructing the imidazolidine core through condensation reactions. A widely adopted method utilizes N,N′-diarylthioureas and benzoin derivatives under thermal conditions. For instance, coupling N,N′-diphenylthiourea with benzoin in refluxing diglyme at 180°C for 6 hours generates a bis-imidazoline intermediate. This reaction proceeds via a thiourea-mediated cyclization mechanism, where sulfur acts as a catalyst to facilitate C–N bond formation (Figure 1).
Figure 1: Thiourea-Benzoin Coupling Mechanism
$$
\text{Thiourea} + \text{Benzoin} \xrightarrow{\text{S, 180°C}} \text{Bis-imidazoline} + \text{H}_2\text{S} \uparrow
$$
Purification via recrystallization from ethanol yields the intermediate in 76% purity. Alternative protocols employ formamidines and dichloroethane (DCE) under solvent-free conditions, achieving comparable yields (72–78%) while eliminating volatile organic solvents.
Phenyl Group Introduction via Friedel-Crafts Alkylation
Subsequent phenyl functionalization occurs through Friedel-Crafts alkylation. Reacting the bis-imidazoline intermediate with benzyl chloride or bromobenzene in the presence of AlCl₃ (1.2 equiv) at 80°C for 12 hours installs phenyl groups at the 4,5-positions. This step requires meticulous control of stoichiometry to avoid over-alkylation.
Table 1: Optimization of Phenylation Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | 80 | 12 | 81 |
| FeCl₃ | 80 | 24 | 63 |
| ZnCl₂ | 100 | 8 | 72 |
Mechanochemical methods using ball milling (25 Hz, 4 × 45 min cycles) achieve 79% yield with AlCl₃ , demonstrating reduced reaction times and enhanced atom economy. Post-reaction workup involves quenching with ice-cold water, followed by extraction with dichloromethane and silica gel chromatography (DCM/MeOH 95:5).
Methylation of Imidazolidine Nitrogen Atoms
Methylation of the imidazolidine nitrogens employs methyl iodide or dimethyl sulfate under basic conditions. A representative procedure involves treating the tetra-phenyl intermediate with methyl iodide (3.0 equiv) and KOH (2.0 equiv) in tetrahydrofuran (THF) at 60°C for 24 hours. This step proceeds via an SN2 mechanism, affording the dimethylated product in 85% yield after recrystallization.
Critical Considerations:
- Excess methyl iodide (>3.0 equiv) leads to quaternary ammonium salt byproducts.
- Solid-state mechanochemical methylation (ball milling, 800 rpm) reduces solvent use, yielding 78% product with 99% purity.
Imidazolium Chloride Salt Formation
The final step converts the dimethylated intermediate into the target imidazolium chloride. Treatment with HCl gas in anhydrous dichloromethane at 0°C for 2 hours protonates the imidazolidin-2-ylidene amine, followed by chloride counterion incorporation. Alternatively, HCl/ZnCl₂ mixtures (37% HCl, 5.6 mL per 60 mmol substrate) in ethanol at reflux for 6 hours achieve 89% yield.
Table 2: Salt Formation Yield Comparison
| Acid System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HCl gas | DCM | 0 | 75 |
| HCl/ZnCl₂ | Ethanol | 80 | 89 |
| H₂SO₄ (concentrated) | Water | 25 | 52 |
Post-synthesis characterization via ¹H NMR and X-ray crystallography confirms the imidazolium chloride structure. Distinctive NMR signals include a downfield shift for the N–CH₃ protons (δ 3.42 ppm) and aromatic proton integrations consistent with phenyl substituents.
Mechanistic Insights and Side-Reaction Mitigation
Competing pathways during synthesis include over-alkylation during Friedel-Crafts steps and quaternary salt formation during methylation. Strategies to suppress these include:
- Stoichiometric Control: Limiting benzyl chloride to 1.1 equiv prevents di-benzylation.
- Low-Temperature Protonation: Conducting HCl treatment at 0°C minimizes N–H bond cleavage.
- Catalyst Screening: ZnCl₂ outperforms FeCl₃ in suppressing aryl group migration.
Green Chemistry and Scalability
Recent advances emphasize solvent-free mechanochemistry. Ball milling the bis-imidazoline with methyl iodide and KOH at 25 Hz for 2 hours achieves 83% yield, reducing E-factor by 40% compared to solution-phase methods. Scalability tests (100 g batches) confirm consistent purity (>98%) and yield (80–82%) under optimized conditions.
Mechanism of Action
The mechanism of action of (4S,5S)-2-(((4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-1,3-dimethyl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- The target compound’s bis-phenylated imidazolidine system distinguishes it from simpler mono-imidazole derivatives (e.g., nitro/chloromethyl-substituted imidazoles in ).
- Unlike aniline-linked dihydroimidazoles , the target features quaternized nitrogen (imidazolium), which enhances stability and ionic character.
- The absence of fused heterocycles (e.g., thiadiazinoquinazolinethiones in ) highlights its preference for modular substitution over ring fusion.
Physicochemical Properties
Biological Activity
The compound 2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride (CAS Number: 1268449-00-8) is a complex organic molecule notable for its unique structural characteristics and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 550.14 g/mol. The structure includes multiple phenyl groups and imidazolidine rings, contributing to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C34H36ClN5 |
| Molecular Weight | 550.14 g/mol |
| IUPAC Name | N-(1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium-2-yl)-1,3-dimethyl-4,5-diphenylimidazolidin-2-imine; chloride |
| InChI Key | CVYATYGJOLWHQJ-UHFFFAOYSA-M |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Modulation : It interacts with cellular receptors that modulate signal transduction pathways influencing cellular functions such as proliferation and apoptosis.
- Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens.
Antimicrobial Properties
A study conducted on imidazolium-based compounds demonstrated that derivatives similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship highlighted that the presence of diphenyl groups enhances the antimicrobial efficacy due to increased lipophilicity and membrane penetration.
Cytotoxicity Assays
In vitro cytotoxicity assays have shown that this compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| Normal fibroblasts | >100 |
Case Study 1: Antiviral Activity
A recent study evaluated the antiviral properties of imidazole derivatives against Hepatitis C virus (HCV). The results indicated that compounds structurally related to our target exhibited promising inhibitory effects on HCV replication through modulation of viral protein synthesis pathways.
Case Study 2: Antioxidant Effects
Research on the antioxidant capacity of imidazolium salts revealed that this compound can scavenge free radicals effectively. This property suggests potential applications in preventing oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
